molecular formula C13H16FN3O4 B2586310 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid CAS No. 1457539-36-4

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid

Cat. No. B2586310
M. Wt: 297.286
InChI Key: SXCGGMFTWMKMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid” is a chemical compound with the CAS number 1430839-87-4 . It’s used as a building block in research .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with an amino group, a fluoro group, and a 4-methyl-1,4-diazepan-1-yl group .

Scientific Research Applications

  • Chromatographic Analysis : 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid has been utilized in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. It serves as a fluorescent labeling reagent, aiding in the analysis and separation of amino acids like proline and hydroxyproline (Watanabe & Imai, 1981).

  • Synthetic Applications in Drug Development : This compound has been involved in solid-phase synthesis of various nitrogenous heterocycles, which are significant in drug discovery. For example, the synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, a class of compounds with potential pharmaceutical applications, has been reported using a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid (Lemrová & Soural, 2012).

  • Fluorescence Studies in Biochemistry : The compound's derivatives have been studied for their reaction with amines and amino acids, which results in fluorescent derivatives. This property is useful in biochemical studies, such as the analysis of sympathomimetic amines (Toyo’oka, Watanabe & Imai, 1983).

  • Use in Molecular Imaging : An analogue of this compound, specifically a fluorine-18-labeled derivative, has been synthesized for PET imaging in the study of retinoid X receptors. This highlights its potential role in molecular imaging and diagnostics (Wang, Davis, Gao & Zheng, 2014).

  • Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of various heterocyclic scaffolds, which are important in medicinal chemistry. This includes the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous cycles (Křupková, Funk, Soural & Hlaváč, 2013).

Future Directions

The future directions of this compound are not specified in the sources I found .

properties

IUPAC Name

4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O4/c1-15-3-2-4-16(6-5-15)12-7-9(13(18)19)11(17(20)21)8-10(12)14/h7-8H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCGGMFTWMKMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid

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